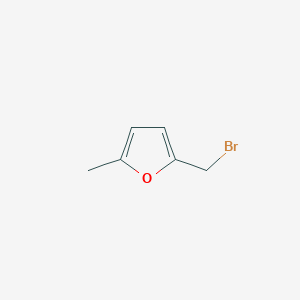
4-(4-Carboxyphenyl)benzylamine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(4-Carboxyphenyl)benzylamine hydrochloride consists of 14 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight is 263.72.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- A study by Li Yong-xin (2012) focused on the synthesis of a related compound, 4-Hydroxy-3-methoxy benzylamine hydrochloride, highlighting the process involving oximation, reduction, and salification reaction. This research emphasizes the synthesis methodology and chemical characteristics of similar compounds (Li Yong-xin, 2012).
Polymer and Material Science :
- Bertini et al. (1999) explored the use of benzylamine derivatives in the synthesis of polymers, copolymers, and coated silicas. These materials were designed as artificial substrates for enzyme benzylamine oxidase, demonstrating the compound's relevance in material science (Bertini et al., 1999).
Environmental Studies :
- In environmental research, Zhang and Wiegel (1990) investigated the anaerobic degradation of 2,4-dichlorophenol in freshwater sediments, where benzylamine derivatives play a role in the sequential transformation processes. This study provides insights into the environmental applications of these compounds (Zhang & Wiegel, 1990).
Biochemical and Medical Research :
- Research by Markwardt et al. (1968) found that derivatives of benzylamine were competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. This indicates potential biomedical applications, especially in understanding enzyme inhibition (Markwardt et al., 1968).
- Abiman et al. (2007) investigated the thermodynamic properties of 4-carboxyphenyl groups attached to surfaces, providing insights relevant to biochemistry and materials science (Abiman et al., 2007).
Material Chemistry :
- A study by Hu et al. (2009) discussed the use of a related compound, benzophenone-2,4'-dicarboxylate, in the creation of hybrid materials exhibiting magnet behavior. This highlights the application in the development of advanced materials with specific magnetic properties (Hu et al., 2009).
Safety and Hazards
The safety data sheet for benzylamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAHIYQFFLIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)



![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)

